4-Methyl-2-morpholino-5-nitrobenzonitrile
CAS No.: 1956356-32-3
Cat. No.: VC13607062
Molecular Formula: C12H13N3O3
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956356-32-3 |
|---|---|
| Molecular Formula | C12H13N3O3 |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | 4-methyl-2-morpholin-4-yl-5-nitrobenzonitrile |
| Standard InChI | InChI=1S/C12H13N3O3/c1-9-6-12(14-2-4-18-5-3-14)10(8-13)7-11(9)15(16)17/h6-7H,2-5H2,1H3 |
| Standard InChI Key | BDVKOULWBRBESY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1[N+](=O)[O-])C#N)N2CCOCC2 |
| Canonical SMILES | CC1=CC(=C(C=C1[N+](=O)[O-])C#N)N2CCOCC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
4-Methyl-2-morpholino-5-nitrobenzonitrile has the molecular formula C₁₂H₁₃N₃O₃ and a molecular weight of 247.25 g/mol. Its IUPAC name is 4-methyl-2-morpholin-4-yl-5-nitrobenzonitrile, reflecting the positions of its functional groups:
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Morpholino group: A six-membered ring containing one nitrogen and one oxygen atom, contributing to solubility and hydrogen-bonding capabilities.
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Nitro group (-NO₂): Enhances electrophilicity, facilitating nucleophilic substitution reactions.
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Methyl group (-CH₃): Provides steric bulk and influences electronic effects on the aromatic ring.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 1956356-32-3 |
| Molecular Formula | C₁₂H₁₃N₃O₃ |
| Molecular Weight | 247.25 g/mol |
| SMILES | CC1=CC(=C(C=C1N+[O-])C#N)N2CCOCC2 |
| InChI Key | BDVKOULWBRBESY-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of 4-methyl-2-morpholino-5-nitrobenzonitrile involves multi-step organic reactions, though explicit protocols remain proprietary. Analogous compounds, such as 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile, are synthesized via:
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Alkylation: Reaction of isovanillin with 3-morpholinopropyl chloride to introduce the morpholino-ether side chain .
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Oxime Formation: Treatment with hydroxylamine hydrochloride to form an oxime intermediate.
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Dehydration: Conversion of the oxime to a nitrile using acetic anhydride .
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Nitration: Controlled nitration with nitric acid at 45–50°C to install the nitro group .
Critical Reaction Parameters
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Temperature Control: Nitration requires precise temperature maintenance (45–50°C) to avoid over-nitration or decomposition .
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Catalysts: Anhydrous FeCl₃ enhances reduction steps in related quinazolinone syntheses .
Physicochemical Properties and Stability
Solubility and Reactivity
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Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the morpholino group’s polarity.
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Stability: Nitro groups confer thermal stability but may pose explosion risks under extreme conditions.
Spectroscopic Data
While experimental spectra are unavailable, computational predictions suggest:
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IR Spectroscopy: Peaks at ~2240 cm⁻¹ (C≡N stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch).
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NMR: Expected aromatic protons between δ 6.5–8.0 ppm, with methyl group signals near δ 2.3 ppm.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
This compound’s utility lies in its ability to serve as a precursor for bioactive molecules. For example:
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Quinazolinone Synthesis: Nitrobenzonitriles undergo one-pot reductions and cyclizations to form quinazolin-4(3H)-ones, key intermediates in EGFR inhibitors like gefitinib .
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Scaffold Morphing: The morpholino group enhances solubility and target affinity in kinase inhibitors, as seen in CHK1 inhibitors .
Case Study: Gefitinib Synthesis
In the synthesis of gefitinib, a structurally related nitrobenzonitrile undergoes:
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Reduction: Hydrazine hydrate reduces the nitro group to an amine.
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Cyclization: Formic acid and HCl mediate ring closure to form the quinazolinone core .
Table 2: Comparison with Analogous Intermediates
| Compound | Role in Synthesis | Yield |
|---|---|---|
| 4-Methyl-2-morpholino-5-nitrobenzonitrile | Potential intermediate | N/A |
| 4-Methoxy-5-[3-morpholinopropoxy]-2-nitrobenzonitrile | Gefitinib precursor | 60–85% |
Future Research Directions
Unexplored Synthetic Routes
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Catalytic Nitration: Developing greener nitration methods using zeolites or ionic liquids.
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Asymmetric Synthesis: Introducing chirality for enantioselective drug candidates.
Biological Screening
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Kinase Inhibition Assays: Testing against EGFR, CHK1, and other oncology targets.
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ADMET Profiling: Assessing absorption, distribution, and toxicity in vitro.
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